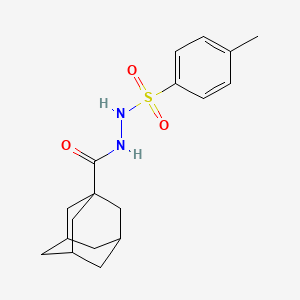

N'-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide

描述

N'-(4-Methylphenyl)sulfonyladamantane-1-carbohydrazide is a synthetic compound featuring an adamantane core conjugated to a 4-methylphenylsulfonyl group via a carbohydrazide linker. Adamantane derivatives are renowned for their rigid, lipophilic structure, which enhances membrane permeability and metabolic stability, making them attractive in medicinal chemistry . The sulfonyl group contributes to hydrogen-bonding interactions, often critical for enzyme inhibition or receptor binding . This article compares the compound with structurally related derivatives, focusing on synthesis, physicochemical properties, and biological activities.

属性

IUPAC Name |

N'-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-12-2-4-16(5-3-12)24(22,23)20-19-17(21)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15,20H,6-11H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZDVUGUPKIVTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N’-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide involves several steps. One common method includes the reaction of adamantane-1-carboxylic acid with thionyl chloride to form adamantane-1-carbonyl chloride. This intermediate is then reacted with 4-methylbenzenesulfonylhydrazide to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

化学反应分析

N’-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonyl derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles like amines or thiols.

科学研究应用

N’-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound’s unique properties make it useful in the development of advanced materials and polymers.

作用机制

The mechanism of action of N’-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

相似化合物的比较

Structural Similarities and Variations

N'-(4-Methylphenyl)sulfonyladamantane-1-carbohydrazide shares key motifs with several adamantane- and sulfonamide-based carbohydrazides:

Key Observations :

- The adamantane core is retained in the target compound and derivatives in , enhancing rigidity and lipophilicity.

- The 4-methylphenylsulfonyl group in the target compound is replaced by biphenylsulfonyl in and sulfonyloxy in , altering electronic and steric properties.

- Carbohydrazide linkers are common in , but carboxamide () or thiohydrazide () variations exist, affecting hydrogen-bonding capacity.

Comparison :

- Sulfonylation and condensation are recurring steps.

- The target compound’s synthesis may require milder conditions than the acetic anhydride-mediated cyclization used in for oxadiazoline derivatives.

Key Findings :

- Adamantane derivatives () show potent antimicrobial activity, likely due to membrane disruption via lipophilic adamantane.

- Thiohydrazide analogs () exhibit anticancer activity, implying that substituting carbohydrazide with thiohydrazide could modulate efficacy.

Physicochemical Properties

Insights :

- The target compound’s melting point is expected to exceed 200°C due to adamantane’s rigidity.

- IR spectra would likely show C=O (~1650 cm⁻¹) and S=O (~1350 cm⁻¹) stretches, consistent with sulfonylcarbohydrazides .

生物活性

N'-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide is a synthetic compound that belongs to the class of hydrazones and sulfonamides. Compounds in this category are often investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique adamantane structure adds to the compound's potential for interaction with biological systems.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell division. Preliminary studies on similar sulfonamide compounds have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Anti-inflammatory Properties

Compounds containing hydrazone moieties have been studied for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation.

Anticancer Potential

Some studies suggest that adamantane derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve:

- Inhibition of cell proliferation

- Induction of oxidative stress

- Activation of apoptotic pathways

Study 1: Antimicrobial Efficacy

In a comparative study of sulfonamide derivatives, this compound was tested against various pathogens. The results indicated a significant zone of inhibition compared to control groups.

| Pathogen | Zone of Inhibition (mm) | Control Group (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 8 |

| Escherichia coli | 12 | 6 |

| Pseudomonas aeruginosa | 10 | 5 |

Study 2: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of hydrazone derivatives found that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 100 | 80 |

| Compound Treatment | 40 | 30 |

Study 3: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in A549 lung cancer cells, as evidenced by increased caspase activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。